3-Butyl-3-propyloctan-1-ol
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Overview
Description
3-Butyl-3-propyloctan-1-ol is an organic compound with the molecular formula C15H32O. It is a type of alcohol characterized by a hydroxyl group (-OH) attached to a long carbon chain. This compound is part of a larger family of alcohols, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-3-propyloctan-1-ol can be achieved through several methods. One common approach involves the reaction of 1-octene with butylmagnesium bromide, followed by the addition of propylmagnesium bromide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of the corresponding aldehyde or ketone. This process is carried out under high pressure and temperature, using catalysts such as palladium or platinum. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-3-propyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Formation of 3-butyl-3-propyloctanal or 3-butyl-3-propyloctanoic acid.
Reduction: Formation of 3-butyl-3-propyloctane.
Substitution: Formation of 3-butyl-3-propyloctyl chloride or bromide.
Scientific Research Applications
3-Butyl-3-propyloctan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes and as a model compound for studying alcohol metabolism.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 3-Butyl-3-propyloctan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its solubility and reactivity. In biological systems, it may interact with enzymes involved in alcohol metabolism, such as alcohol dehydrogenase, leading to the formation of aldehydes and acids.
Comparison with Similar Compounds
Similar Compounds
3-Butyl-3-propyloctane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Butyl-3-propyloctanal: Contains an aldehyde group instead of a hydroxyl group, making it more susceptible to oxidation.
3-Butyl-3-propyloctanoic acid: Contains a carboxylic acid group, making it more acidic and reactive in different chemical environments.
Uniqueness
3-Butyl-3-propyloctan-1-ol is unique due to its specific structure, which combines a long carbon chain with a hydroxyl group. This combination gives it distinct physical and chemical properties, making it valuable in various applications, from organic synthesis to industrial production.
Properties
CAS No. |
6637-51-0 |
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Molecular Formula |
C15H32O |
Molecular Weight |
228.41 g/mol |
IUPAC Name |
3-butyl-3-propyloctan-1-ol |
InChI |
InChI=1S/C15H32O/c1-4-7-9-12-15(10-6-3,13-14-16)11-8-5-2/h16H,4-14H2,1-3H3 |
InChI Key |
ZYVRVNJIOGOMLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCC)(CCCC)CCO |
Origin of Product |
United States |
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